Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions, where a chlorophenol derivative reacts with a suitable leaving group on the benzimidazole core.
Attachment of the Pyridylamino Group: The pyridylamino group can be attached through a coupling reaction, such as the Buchwald-Hartwig amination, where a pyridine derivative is coupled with an amine group on the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of various biomolecules.
Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the chlorophenoxy and pyridylamino groups.
2-((o-Chlorophenoxy)methyl)benzimidazole: A derivative with only the chlorophenoxy group.
1-((4-Pyridylamino)methyl)benzimidazole: A derivative with only the pyridylamino group.
Uniqueness
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- is unique due to the presence of both the chlorophenoxy and pyridylamino groups, which confer distinct chemical properties and potential applications. These groups may enhance the compound’s reactivity, binding affinity, and overall versatility in various scientific and industrial contexts.
Properties
CAS No. |
84138-35-2 |
---|---|
Molecular Formula |
C20H17ClN4O |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]pyridin-4-amine |
InChI |
InChI=1S/C20H17ClN4O/c21-16-5-1-4-8-19(16)26-13-20-24-17-6-2-3-7-18(17)25(20)14-23-15-9-11-22-12-10-15/h1-12H,13-14H2,(H,22,23) |
InChI Key |
ALMDTEDDADDEHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CNC3=CC=NC=C3)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.